molecular formula C20H22N2O3 B2868280 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide CAS No. 905686-58-0

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide

Cat. No.: B2868280
CAS No.: 905686-58-0
M. Wt: 338.407
InChI Key: VDLUXKLRFAQTNE-UHFFFAOYSA-N
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Description

N-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide is a benzamide derivative featuring a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group at position 1 and a 2-methylbenzamide moiety at position 3. This compound shares structural motifs with several pharmacologically active molecules, particularly those targeting proteases or kinase enzymes. Its synthesis typically involves coupling reactions between activated benzamide intermediates and functionalized pyrrolidinone precursors .

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-17-10-8-16(9-11-17)22-13-15(12-19(22)23)21-20(24)18-7-5-4-6-14(18)2/h4-11,15H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLUXKLRFAQTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Methylbenzamide Moiety: This final step can be accomplished through an amide coupling reaction, using reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated aromatic compounds and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Alkoxy-Substituted Aromatic Groups

Compounds with alkoxy-substituted phenyl groups on the pyrrolidinone core are common in medicinal chemistry. Key analogues include:

Compound Name Substituents on Pyrrolidinone Core Key Structural Differences Biological Activity (if reported)
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide 4-Methoxyphenyl Methoxy group instead of ethoxy; peptide-like backbone Not specified
N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide 4-Ethoxyphenyl Ethoxy group; chiral peptide linkage Not specified
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide 4-Isopropoxyphenyl Bulkier isopropoxy group Not specified

Key Findings :

  • Bulkier substituents (e.g., isopropoxy) could hinder binding in sterically restricted enzyme active sites, as seen in protease inhibitors .

Benzamide Derivatives with Heterocyclic Modifications

Several benzamide derivatives incorporate heterocycles or extended aromatic systems:

Compound Name Core Structure Functional Groups/Modifications Activity/Application
2-{2-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide Benzimidazole-pyrrolidinone hybrid Benzimidazole ring fused to pyrrolidinone Not specified
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)-3-methylthiophen-2-yl)phenyl)ethyl)-2-methylbenzamide Azetidine-thiophene-benzamide Azetidine and thiophene moieties SARS-CoV-2 PLpro inhibition
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinedione-benzamide Thiazolidinedione ring for metabolic stability Antidiabetic candidates

Key Findings :

  • The benzimidazole hybrid () introduces planar aromaticity, which may enhance DNA intercalation or kinase binding compared to the target compound’s simpler benzamide .
  • Compounds with azetidine or thiophene groups () exhibit antiviral activity, suggesting that similar modifications in the target compound could broaden its therapeutic scope .

Key Findings :

  • The target compound’s synthesis aligns with standard benzamide protocols, offering moderate yields comparable to other derivatives .
  • Palladium-catalyzed methods (e.g., Suzuki coupling) enable diversification but require stringent conditions .

Biological Activity

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrolidine ring, an ethoxyphenyl group, and a benzamide moiety. The presence of these functional groups is critical in determining the compound's biological activity.

Property Value
Molecular Formula C18H24N2O2
Molecular Weight 300.40 g/mol
IUPAC Name This compound

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. The compound may function as an enzyme inhibitor or modulate receptor activity, influencing various signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of similar compounds exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor progression.

Neuroprotective Effects

Research has suggested that certain pyrrolidine derivatives can exert neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress. This could be relevant for conditions such as neurodegenerative diseases.

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of benzamide derivatives. The structural characteristics of this compound may contribute to its ability to inhibit microbial growth, although specific data for this compound is limited.

Case Studies and Experimental Findings

  • Anticancer Activity : A study examining similar compounds demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity at low concentrations.
  • Neuroprotection : In vitro experiments showed that related pyrrolidine compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential therapeutic application in neurodegenerative disorders.
  • Antimicrobial Testing : Preliminary tests on benzamide derivatives indicated promising results against Gram-positive bacteria, warranting further investigation into the specific activity of this compound.

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